molecular formula C15H12ClNO3 B5090362 (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone

(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone

Cat. No. B5090362
M. Wt: 289.71 g/mol
InChI Key: KBTPJNKKSAWRRS-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone, also known as CNPDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CNPDM is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.

Mechanism of Action

The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as proteins and nucleic acids. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to bind to proteins such as bovine serum albumin and lysozyme, indicating that it may have potential as a protein probe.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that it may have potential as an anti-cholinesterase agent. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is relatively easy to synthesize and has a high degree of stability, making it a useful tool for a wide range of research applications. However, one limitation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone. One promising area of research is in the development of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to identify its potential applications in various fields such as medicine and biotechnology. Finally, research is needed to explore the potential toxicity of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to develop strategies for minimizing its negative effects.

Synthesis Methods

The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone.

Scientific Research Applications

(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is in the development of fluorescent probes for imaging biological systems. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.

properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTPJNKKSAWRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone

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